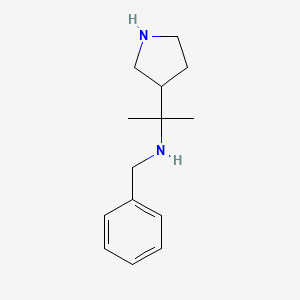
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine: is a chemical compound with the molecular formula C14H22N2 It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a propan-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine typically involves the reaction of benzyl chloride with 2-(pyrrolidin-3-yl)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
- 1-Benzyl-N-isopropyl-3-pyrrolidinamine
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- N-(Pyridin-3-ylmethyl)propan-2-amine
Comparison: N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine is unique due to its specific structural features, such as the benzyl group attached to the pyrrolidine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the benzyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
N-benzyl-2-pyrrolidin-3-ylpropan-2-amine |
InChI |
InChI=1S/C14H22N2/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12/h3-7,13,15-16H,8-11H2,1-2H3 |
InChIキー |
LPDLTLBVGLFEMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCNC1)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
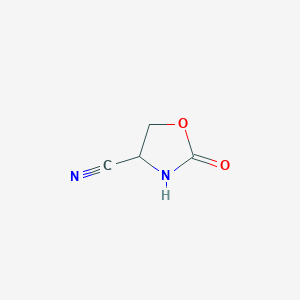

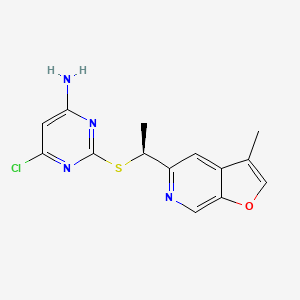
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
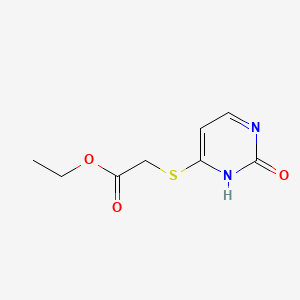

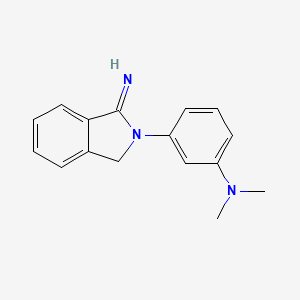
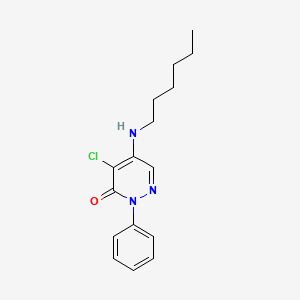
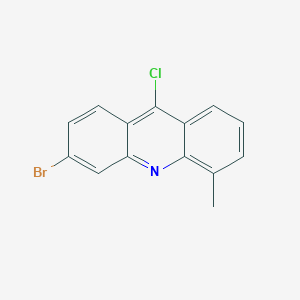

![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)

